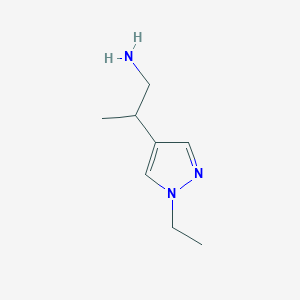

2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

Description

BenchChem offers high-quality 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

2-(1-ethylpyrazol-4-yl)propan-1-amine |

InChI |

InChI=1S/C8H15N3/c1-3-11-6-8(5-10-11)7(2)4-9/h5-7H,3-4,9H2,1-2H3 |

InChI Key |

QKECYWFTINTVBI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)C(C)CN |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

Topic: Chemical Structure, Synthesis, and Pharmacological Potential of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine is a specialized heterocyclic building block belonging to the class of

Chemical Structure & Properties

Structural Analysis

The molecule features a chiral center at the C2 position of the propyl chain, existing as

| Property | Data |

| IUPAC Name | 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine |

| Molecular Formula | |

| Molecular Weight | 153.23 g/mol |

| CAS Number | Not widely indexed; often synthesized in-situ or custom ordered |

| Chirality | 1 Stereocenter (C2); typically synthesized as racemate or enantioselective. |

| H-Bond Donors | 2 (Primary Amine |

| H-Bond Acceptors | 2 (Pyrazole |

| Predicted LogP | ~0.7 – 1.2 (Moderate Lipophilicity) |

| pKa (Conjugate Acid) | ~9.5 (Aliphatic Amine), ~2.5 (Pyrazole) |

3D Conformational Features

-

Vector Orientation: The

-branching orients the primary amine vector out of the aromatic plane, creating a non-planar topology essential for exploring 3D chemical space in enzyme pockets. -

Electronic Profile: The pyrazole ring is electron-rich but less lipophilic than a benzene ring (cLogP benzene ~2.1 vs pyrazole ~0.4), reducing non-specific binding while maintaining

stacking capability.

Synthetic Pathways

The synthesis of

Route A: The Nitroalkene (Henry Reaction) Pathway (Preferred)

This route is favored for its atom economy and direct access to the amine via reduction.

-

Precursor: 1-Ethyl-1H-pyrazole-4-carbaldehyde.

-

Condensation: Reaction with nitroethane using a base catalyst (ammonium acetate) yields the

-methyl nitroalkene. -

Reduction: The nitroalkene is reduced (e.g.,

or

Route B: The Cyanoacetate Pathway

Used when the carboxylic acid derivative is also desired.

-

Knoevenagel Condensation: Pyrazole aldehyde + Ethyl cyanoacetate

-

Reduction/Decarboxylation: A multi-step sequence involving reduction of the double bond, hydrolysis, decarboxylation, and nitrile reduction.

Visualization: Synthesis Workflow

Figure 1: The Henry Reaction pathway provides the most direct access to the target amine.

Experimental Protocols

Protocol 1: Synthesis via Henry Reaction

Validation: This method ensures the correct carbon skeleton construction.

-

Condensation Step:

-

Charge a reaction vessel with 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and nitroethane (5.0 eq).

-

Add ammonium acetate (0.5 eq) and glacial acetic acid (5.0 eq).

-

Reflux at 90°C for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

-

Workup: Remove excess nitroethane in vacuo. Dilute residue with EtOAc, wash with water and brine. Dry over

. -

Result: Yellow solid (Nitroalkene intermediate).

-

-

Reduction Step:

-

Suspend

(4.0 eq) in anhydrous THF under Argon at 0°C. -

Add the nitroalkene (dissolved in THF) dropwise.

-

Allow to warm to RT and reflux for 2 hours.

-

Quench: Fieser workup (

mL -

Filter precipitate. Acidify filtrate with HCl to form the amine hydrochloride salt for purification.

-

Protocol 2: Analytical Characterization

-

HPLC: C18 Column, Gradient 5-95% ACN/Water (0.1% TFA). Pyrazoles typically elute earlier than phenyl analogs due to polarity.

-

1H NMR (DMSO-d6):

- 8.0–7.5 (2H, s, Pyrazole H3/H5).

-

4.1 (2H, q, N-Ethyl

- 2.9–2.7 (1H, m, Chiral CH).

-

2.6 (2H, d,

-

1.3 (3H, t, Ethyl

-

1.1 (3H, d, Propyl

Applications in Drug Discovery

Kinase Inhibition (Hinge Binding)

The pyrazole amine scaffold is a critical motif in kinase inhibitors. The pyrazole nitrogens can accept hydrogen bonds from the kinase hinge region (e.g., ATP binding site), while the aliphatic amine tail extends into the ribose-phosphate pocket or solvent-exposed regions to improve solubility.

-

Target Classes: Janus Kinases (JAKs), Bruton's Tyrosine Kinase (BTK).

-

Mechanism: The

-methyl group restricts conformational freedom, potentially locking the amine into a bioactive conformation that reduces the entropy penalty upon binding.

GPCR Ligands

The structure mimics the "arylethylamine" pharmacophore found in neurotransmitters (dopamine, serotonin).

-

Histamine H3/H4 Receptors: The imidazole ring of histamine is bioisosteric with pyrazole. This analog serves as a tunable antagonist/agonist scaffold.

Visualization: Pharmacophore Mapping

Figure 2: The molecule acts as a bidentate ligand, engaging targets through both the aromatic ring and the cationic amine.

Safety & Handling (SDS Summary)

-

Hazards:

-

H314: Causes severe skin burns and eye damage (Free base is caustic).

-

H302: Harmful if swallowed.[1]

-

-

Storage: Store as the Hydrochloride (HCl) salt. Hygroscopic; keep under inert gas at 2–8°C.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).

References

-

Fichez, J., et al. (2025). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Società Chimica Italiana.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-Ethyl-1H-pyrazol-4-amine.

-

Guo, J., & Zheng, Z. (2021). Direct preparation of N-substituted pyrazoles from primary aliphatic or aromatic amines. Journal of Organic Chemistry, 86, 9353–9359.[2]

-

Tiwari, A., et al. (2023).[3] Iodine(III)-catalysed synthesis of multisubstituted pyrazoles. Organic Chemistry Frontiers.

-

ChemScene. (2026). Building Blocks: 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine.

Sources

The Pyrazole Propylamine Scaffold: A Versatile Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of FDA-approved drugs.[3][4] From the anti-inflammatory celecoxib to the kinase inhibitor crizotinib, the pyrazole core has demonstrated remarkable versatility in modulating a wide array of biological targets.[5][6] This guide delves into a specific, yet increasingly important, building block derived from this scaffold: the pyrazole propylamine moiety. This structural motif, which combines the favorable characteristics of the pyrazole ring with a flexible three-carbon linker terminating in a primary amine, offers medicinal chemists a powerful tool for exploring chemical space and developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies for the Construction of Pyrazole Propylamine Building Blocks

The synthesis of pyrazole propylamine building blocks can be approached through several strategic routes, primarily involving either the construction of the pyrazole ring onto a pre-existing propylamine backbone or the alkylation of a pre-formed pyrazole ring. The choice of synthetic pathway is often dictated by the desired substitution pattern on the pyrazole ring and the availability of starting materials.

Method 1: N-Alkylation of Pyrazoles

A common and versatile method for the synthesis of pyrazole propylamines is the direct N-alkylation of a pyrazole with a suitable three-carbon electrophile bearing a protected amine. This approach allows for the late-stage introduction of the propylamine side chain, making it amenable to the synthesis of diverse libraries of analogs.

A key challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity, as the reaction can occur at either of the two nitrogen atoms.[7] Steric hindrance and the electronic nature of the substituents on the pyrazole ring play a crucial role in directing the alkylation to the desired nitrogen.[7]

Experimental Protocol: Synthesis of tert-butyl (3-(1H-pyrazol-1-yl)propyl)carbamate

This protocol outlines the N-alkylation of pyrazole with a Boc-protected 3-bromopropylamine, followed by deprotection to yield the free amine.

-

Step 1: N-Alkylation. To a solution of pyrazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like cesium carbonate (Cs₂CO₃, 1.5 eq).[8] Stir the mixture at room temperature for 30 minutes. Add tert-butyl (3-bromopropyl)carbamate (1.2 eq) and heat the reaction mixture to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

-

Step 2: Boc-Deprotection. The purified tert-butyl (3-(1H-pyrazol-1-yl)propyl)carbamate is dissolved in a suitable solvent like dichloromethane (DCM). An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added, and the mixture is stirred at room temperature.[1][9] The reaction is typically complete within 1-2 hours. The solvent and excess acid are removed under reduced pressure to yield the desired 3-(1H-pyrazol-1-yl)propan-1-amine as its corresponding salt.[9]

| Reactant | Reagent/Solvent | Conditions | Yield | Reference |

| Pyrazole, tert-butyl (3-bromopropyl)carbamate | Cs₂CO₃, DMF | 60-80 °C, 4-12 h | 70-90% | [8] |

| tert-butyl (3-(1H-pyrazol-1-yl)propyl)carbamate | TFA, DCM | Room Temp, 1-2 h | >95% | [1][9] |

Table 1: Representative Conditions for N-Alkylation and Deprotection.

Caption: Workflow for N-alkylation synthesis of pyrazole propylamine.

Method 2: Michael Addition to Acrylonitrile and Subsequent Reduction

Another efficient route to pyrazole propylamines involves the aza-Michael addition of a pyrazole to acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine. This method is particularly advantageous as acrylonitrile is a readily available and inexpensive starting material.

Experimental Protocol: Synthesis of 3-(1H-pyrazol-1-yl)propan-1-amine via Michael Addition

-

Step 1: Aza-Michael Addition. Pyrazole (1.0 eq) and acrylonitrile (1.2 eq) are heated together, either neat or in the presence of a catalytic amount of base such as potassium carbonate (K₂CO₃).[10] The reaction can also be performed under solvent-free conditions or in a suitable solvent like acetonitrile. The reaction progress is monitored by TLC or GC-MS. After completion, the excess acrylonitrile and solvent (if any) are removed under reduced pressure to yield 3-(1H-pyrazol-1-yl)propanenitrile, which can often be used in the next step without further purification.

-

Step 2: Nitrile Reduction. The crude 3-(1H-pyrazol-1-yl)propanenitrile is dissolved in a suitable solvent such as tetrahydrofuran (THF) or methanol. A reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF or catalytic hydrogenation (e.g., H₂ gas with a Raney nickel or palladium on carbon catalyst), is then employed to reduce the nitrile to the primary amine.[11][12] The reaction is typically carried out at room temperature or with gentle heating. After the reaction is complete, a standard aqueous workup is performed to quench the reducing agent and isolate the desired 3-(1H-pyrazol-1-yl)propan-1-amine.

| Reactant | Reagent/Solvent | Conditions | Yield | Reference |

| Pyrazole, Acrylonitrile | K₂CO₃ (cat.), neat | 80 °C, 3-5 h | >95% | [10] |

| 3-(1H-pyrazol-1-yl)propanenitrile | LiAlH₄, THF | Room Temp, 2-4 h | 80-90% | [11] |

Table 2: Representative Conditions for Michael Addition and Nitrile Reduction.

Caption: Michael addition route to pyrazole propylamine.

Applications in Drug Discovery: Targeting Kinases and GPCRs

The pyrazole propylamine scaffold has found significant utility in the design of inhibitors for various protein classes, most notably protein kinases and G-protein coupled receptors (GPCRs). The pyrazole ring often serves as a key pharmacophoric element, engaging in hydrogen bonding and π-stacking interactions within the active site of the target protein. The propylamine tail provides a versatile linker to introduce additional functionalities that can enhance potency, selectivity, and physicochemical properties.

Protein Kinase Inhibitors

A multitude of pyrazole-containing compounds have been developed as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.[13][14] The propylamine moiety can be functionalized to introduce various capping groups that can occupy specific pockets within the kinase active site, leading to improved affinity and selectivity. For instance, in the design of JNK3 inhibitors, a 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole scaffold was utilized, where the pyrimidine ring is attached to the pyrazole nitrogen.[15] While not a direct propylamine, the principle of extending a chain from the pyrazole nitrogen to interact with the solvent-exposed region is a common strategy.

| Compound Class | Target Kinase | Key Structural Features | Reported Activity (IC₅₀) | Reference |

| Pyrazole-based ureas | S. aureus & M. tuberculosis | 1,3-diaryl substituted pyrazole | MIC = 0.25 µg/mL (S. aureus) | [16] |

| Pyrazole-based amides | JNK3 | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | 227 nM | [15] |

| Pyrazole derivatives | Aurora A/B Kinase | Pyrazolyl benzimidazole | 2.2 nM (Aurora B) | [13] |

Table 3: Examples of Pyrazole-Containing Kinase Inhibitors.

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole-based kinase inhibitor.

GPCR Antagonists

The pyrazole propylamine scaffold has also been explored in the development of antagonists for various GPCRs.[17] The basic amine of the propylamine chain can form a salt bridge with an acidic residue in the receptor binding pocket, a common interaction motif for many GPCR ligands. The pyrazole ring can then be appropriately substituted to occupy hydrophobic pockets and enhance binding affinity. For example, pyrazole derivatives have been investigated as antagonists for the TRPV1 receptor, a target for the treatment of pain.[18]

Structure-Activity Relationships (SAR): A Guide to Rational Design

The development of potent and selective therapeutics based on the pyrazole propylamine scaffold relies on a thorough understanding of its structure-activity relationships. Key modifications to the pyrazole ring, the propyl linker, and the terminal amine can have a profound impact on biological activity.

-

Pyrazole Ring Substituents: The nature and position of substituents on the pyrazole ring are critical for target engagement. Electron-withdrawing or electron-donating groups can modulate the pKa of the pyrazole nitrogens, influencing their hydrogen bonding capabilities. Bulky substituents can be introduced to probe specific hydrophobic pockets within the binding site and enhance selectivity.[19]

-

Propyl Linker: While a three-carbon linker is common, variations in its length and rigidity can be explored to optimize the orientation of the terminal amine and other functionalities. The introduction of conformational constraints, such as cyclopropane rings, can lock the molecule into a bioactive conformation.

-

Terminal Amine Modifications: The primary amine can be further functionalized to introduce additional interaction points. For example, acylation of the amine to form amides or ureas can lead to new hydrogen bond donors and acceptors, as well as modulate the overall physicochemical properties of the molecule.[16][20]

Conclusion: A Building Block with a Bright Future

The pyrazole propylamine scaffold represents a valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis, coupled with the favorable properties of the pyrazole ring and the flexibility of the propylamine linker, provides a robust platform for the design and development of novel therapeutics. As our understanding of disease biology continues to evolve, the rational application of this and other privileged scaffolds will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]

-

Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC. Available from: [Link]

-

Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed. Available from: [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. Available from: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC. Available from: [Link]

-

Current status of pyrazole and its biological activities - PMC. Available from: [Link]

-

Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Available from: [Link]

-

Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives - Academic Strive. Available from: [Link]

-

(PDF) Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity - ResearchGate. Available from: [Link]

-

SAR of pyrazoline and acetyl pyrazoline derivatives as cytotoxic agents and EGFR inhibitors. - ResearchGate. Available from: [Link]

- EP0749963A1 - N-alkylation method of pyrazole - Google Patents.

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. Available from: [Link]

-

Pyrazole C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists - PubMed Central. Available from: [Link]

-

Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Available from: [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. Available from: [Link]

-

Synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one (3). - ResearchGate. Available from: [Link]

-

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. Available from: [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available from: [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available from: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Available from: [Link]

-

Researchers Uncover Thermodynamic Trade-Off in GPCR Drug Binding - Technology Networks. Available from: [Link]

-

Amine synthesis by nitrile reduction - Organic Chemistry Portal. Available from: [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Available from: [Link]

Sources

- 1. Lab Reporter [fishersci.co.uk]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. technologynetworks.com [technologynetworks.com]

- 18. Pyrazole C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Hazard Profile of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Hazard Classification

1.1 Chemical Identity

-

Chemical Name: 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

-

Structure:

-

This compound features a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] The ring is substituted with an ethyl group at the N1 position and a 1-aminopropan-2-yl group at the C4 position. The presence of a primary amine group is a key determinant of its chemical reactivity and potential biological activity.

-

-

Molecular Formula: C₈H₁₅N₃

-

Molecular Weight: 153.23 g/mol

1.2 Inferred Hazard Classification

No specific, comprehensive Safety Data Sheet (SDS) is publicly available for this novel compound. Therefore, its hazard classification is inferred from the known toxicological profiles of its core functional groups: the pyrazole moiety and the primary amine. This approach is a standard practice in research settings for risk assessment of new chemical entities.

The parent pyrazole ring, for instance, is classified with hazards including acute oral and dermal toxicity, skin irritation, and serious eye damage.[2][3] Amines are well-documented as being corrosive and capable of causing severe skin burns and eye damage.[4][5][6]

Based on these structural precedents, the following GHS-style classification is proposed for preliminary risk assessment:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This table represents an inferred hazard profile and should be treated with the caution required for an uncharacterized research chemical. All handling procedures should reflect this heightened level of risk.

Section 2: Toxicological Profile and Mechanistic Insights

The primary amine functional group makes 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine basic. This property is the principal driver of its corrosive nature. Upon contact with biological tissues, the amine can readily accept protons from water, leading to a localized increase in pH and subsequent saponification of fats and hydrolysis of proteins. This chemical process results in liquefactive necrosis, a type of cell death that characterizes chemical burns from strong bases.[4]

The pyrazole core, while less reactive, presents its own set of toxicological concerns. Pyrazoles are known to act as enzyme inhibitors and can interfere with various metabolic pathways.[1] Although the specific biological targets of this compound are unknown, researchers should be aware of the potential for off-target effects related to its heterocyclic core.

Prolonged or repeated exposure, a key consideration in drug development, could potentially lead to target organ damage, a known hazard associated with some pyrazole derivatives.[2][3]

Section 3: Standard Operating Procedure (SOP) for Safe Handling

This SOP is designed to provide a self-validating system for handling 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, ensuring that risks are minimized at every step.

3.1 Engineering Controls: The First Line of Defense

The causality behind mandating specific engineering controls is to physically isolate the researcher from the hazard.

-

Fume Hood: All manipulations of the compound, including weighing, dissolving, and aliquoting, MUST be performed inside a certified chemical fume hood. This is non-negotiable and serves to prevent inhalation of vapors or aerosols, which can cause respiratory irritation.[7]

-

Safety Shower & Eyewash Station: An ANSI-compliant safety shower and eyewash station must be located within a 10-second travel distance and on the same level as the workstation.[5] This is a critical emergency provision due to the compound's inferred high corrosivity.

3.2 Personal Protective Equipment (PPE)

The choice of PPE is dictated by the compound's chemical properties.

| PPE Item | Specification | Rationale |

| Gloves | Nitrile, minimum 4 mil thickness, double-gloved. | Provides chemical resistance against amines. Double-gloving is a best practice to protect against undetected pinholes or tears.[8] |

| Eye Protection | Indirectly vented chemical splash goggles. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes from all angles.[7][9] |

| Lab Coat | Chemical-resistant, long-sleeved, with tight cuffs. | Protects skin on the arms and torso from accidental contact. |

| Additional | Face shield when handling >50 mL of solutions. | Provides an additional layer of protection for the face and neck during larger-scale operations. |

3.3 Detailed Experimental Workflow: Weighing and Solution Preparation

This protocol demonstrates the integration of safety measures into a common laboratory task.

Caption: Workflow for weighing the compound, emphasizing safety checkpoints.

3.4 Waste Disposal

All solid waste (gloves, weigh paper, pipette tips) contaminated with the compound must be disposed of in a dedicated, sealed hazardous chemical waste container. Liquid waste should be collected in a separate, clearly labeled, and sealed container compatible with organic bases.

Section 4: Emergency Procedures

Rapid and correct response to an exposure is critical to minimizing injury.

4.1 Exposure Response Logic

Caption: Decision-making flowchart for different types of chemical exposure.

-

Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention without delay.[10]

-

Eye Contact: Immediately flush eyes with a directed stream of water from an eyewash station for at least 15 minutes, holding the eyelids apart to ensure complete irrigation of all surfaces.[10][11] This must be followed by immediate medical evaluation.

-

Inhalation: Move the affected individual to fresh air. If breathing is difficult or symptoms such as coughing or irritation persist, seek medical attention.[10][11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

4.2 Spill Response

-

Small Spill (<100 mL): Absorb with a chemical absorbent suitable for alkaline/corrosive liquids. Do not use combustible materials like paper towels. Place the absorbed material in a sealed container for hazardous waste disposal.

-

Large Spill (>100 mL): Evacuate the immediate area. Alert laboratory personnel and contact the institutional Environmental Health and Safety (EHS) office for emergency response.

Section 5: Considerations in Drug Development

The toxicological profile of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine has significant implications for its development as a potential therapeutic agent.

-

Cytotoxicity: The inherent corrosivity suggests a high potential for non-specific cytotoxicity. Early in vitro assays (e.g., MTT, LDH) are essential to determine the concentration at which the compound induces cell death, which will help define a preliminary therapeutic window.

-

Dermal and Ocular Toxicity Studies: Given the high risk of severe irritation and burns, any formulation intended for topical or ophthalmic use would face significant development hurdles. Pre-clinical toxicology studies would need to rigorously assess these endpoints.

-

Metabolic Stability: The pyrazole ring and alkylamine side chain are sites for potential metabolism by cytochrome P450 enzymes. Understanding the metabolic fate of the compound is crucial for predicting its pharmacokinetic profile and identifying potentially toxic metabolites.

This guide provides a foundational framework for the safe handling and initial hazard assessment of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine. Adherence to these principles is paramount for ensuring researcher safety and the integrity of scientific data.

References

- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved February 17, 2026.

- Echemi. (n.d.). Pyrazole SDS, 288-13-1 Safety Data Sheets.

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Pyrazole. Retrieved February 17, 2026.

- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - 4-Ethyl-1H-pyrazol-3-amine hydrochloride. Retrieved February 17, 2026.

- ADAMA. (n.d.).

- Tri-iso. (n.d.).

- NOAA. (n.d.). AMINES, [CORROSIVE LIQUID] | CAMEO Chemicals. Retrieved February 17, 2026.

- Tokyo Chemical Industry. (2025, January 8). SAFETY DATA SHEET - 1H-Indazol-7-amine. Retrieved February 17, 2026.

- CymitQuimica. (2024, December 19). Safety Data Sheet - 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved February 17, 2026.

- BASF. (2016, March 8). Safety Data Sheet - AMINE O. Retrieved February 17, 2026.

- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved February 17, 2026.

- Safe Work Australia. (n.d.).

- National Center for Biotechnology Information. (n.d.). Pyrazole | C3H4N2 | CID 1048 - PubChem.

- Refining Online. (n.d.). Amine Best Practices Guidelines. Retrieved February 17, 2026.

- Merck Millipore. (n.d.). Pyrazole CAS 288-13-1 | 807572. Retrieved February 17, 2026.

- NACE International. (1995). CONTROLLING CORROSION IN AMINE TREATING PLANTS. Retrieved February 17, 2026.

- Capot Chemical. (2026, February 6). MSDS of 2-(1H-Pyrazol-3-YL)-ethylamine. Retrieved February 17, 2026.

- KISHIDA CHEMICAL CO., LTD. (2022, February 3). Safety Data Sheet - 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Retrieved February 17, 2026.

- Enamine. (2026, January 26). SAFETY DATA SHEET - ethyl 2-(4-iodo-1H-pyrazol-1-yl)

- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 3-Amino-1-methyl-1H-pyrazole. Retrieved February 17, 2026.

- CymitQuimica. (2026, January 14). SAFETY DATA SHEET - 1-Propyl-1H-pyrazol-5-amine. Retrieved February 17, 2026.

- Pramol-Chemie AG. (2025, December 24).

Sources

- 1. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. AMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. sds.chemtel.net [sds.chemtel.net]

- 6. americanchemistry.com [americanchemistry.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. adama.com [adama.com]

- 10. kishida.co.jp [kishida.co.jp]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

Technical Whitepaper: Novel Applications of Ethyl-Pyrazole Amines in Drug Discovery

Executive Summary

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, present in over 30 FDA-approved therapeutics including Ruxolitinib, Crizotinib, and Pirtobrutinib.[1][2] However, the specific subclass of ethyl-pyrazole amines (incorporating an ethyl group for lipophilic tuning and a primary amine for modular functionalization) represents an underutilized yet high-potential chemical space.

This guide analyzes the structural versatility of ethyl-pyrazole amines, moving beyond traditional kinase inhibition to novel applications in Targeted Protein Degradation (PROTACs) and Covalent Inhibition . We provide validated synthetic protocols for regioselective access and detail the mechanistic rationale for their inclusion in next-generation library designs.

Part 1: Structural Significance & Chemical Space

The Pharmacophore Triad

The ethyl-pyrazole amine scaffold offers a unique "Pharmacophore Triad" that solves common lead optimization challenges:

-

The Amine Handle (

): Located typically at the C3 or C5 position, this group acts as a pivotal hydrogen bond donor (HBD) in the ATP-binding pocket of kinases (interacting with the hinge region). Crucially, it serves as a chemically distinct vector for amide coupling, enabling the attachment of PROTAC linkers without disrupting the core aromaticity. -

The Pyrazole Core: A bioisostere for imidazole and phenol, providing a robust

-electron system for stacking interactions while maintaining metabolic stability. -

The Ethyl Moiety: Unlike a methyl group (often too small to fill hydrophobic pockets) or a propyl/butyl group (often too entropic), the ethyl group provides an optimal steric fill for hydrophobic sub-pockets (e.g., the Gatekeeper residue in kinases). It also modulates

, improving membrane permeability compared to the naked scaffold.

Physicochemical Profiling

| Property | Methyl-Pyrazole Amine | Ethyl-Pyrazole Amine | Propyl-Pyrazole Amine | Impact on Drug Design |

| LogP (Calc) | ~0.5 | ~0.9 - 1.1 | ~1.5 | Ethyl provides optimal balance for oral bioavailability (Rule of 5). |

| Steric A-Value | 1.70 | 1.75 | 2.15 | Ethyl fits "Goldilocks" zones in sterically constrained pockets. |

| Solubility | High | Moderate-High | Low | Ethyl maintains aqueous solubility better than longer alkyl chains. |

| Rotatable Bonds | 0 | 1 | 2 | Minimal entropic penalty upon binding. |

Part 2: Synthetic Access & Regiocontrol

A critical barrier to deploying ethyl-pyrazole amines is the regioselectivity during synthesis. The reaction of hydrazines with

The Regioselectivity Challenge

When synthesizing N-ethyl-aminopyrazoles, the steric and electronic nature of the hydrazine substituent dictates the outcome.

-

Kinetic Control: Favors attack at the most electrophilic carbonyl.

-

Thermodynamic Control: Favors the most stable tautomer.

Below is the mechanistic pathway illustrating the divergence between 3-amino and 5-amino isomers.

Figure 1: Regiodivergent synthesis of aminopyrazoles. Controlling pH and solvent polarity shifts the equilibrium between 3-amino and 5-amino isomers.

Validated Synthetic Protocol: Regioselective Synthesis of 5-Amino-1-Ethylpyrazole

Objective: Synthesis of 5-amino-1-ethyl-3-phenylpyrazole with >95% regioselectivity.

Reagents:

-

Benzoylacetonitrile (1.0 eq)

-

Ethyl hydrazine oxalate (1.2 eq)

-

Ethanol (Absolute)

-

Acetic Acid (Catalytic)

Step-by-Step Methodology:

-

Preparation: Dissolve benzoylacetonitrile (14.5 g, 100 mmol) in absolute ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add ethyl hydrazine oxalate (18.0 g, 120 mmol) followed by glacial acetic acid (1 mL). Note: The oxalate salt modulates the pH, favoring the kinetic 5-amino product.

-

Reflux: Heat the mixture to reflux (

) for 4 hours. Monitor by TLC (50% EtOAc/Hexane). The starting nitrile ( -

Workup: Cool to room temperature. Concentrate under reduced pressure to 20% volume.

-

Crystallization: Pour the residue into ice-cold water (200 mL) with vigorous stirring. The 5-amino isomer typically precipitates as a white solid.

-

Purification: Recrystallize from EtOH/Water (1:1).

-

Validation: Confirm structure via NOE (Nuclear Overhauser Effect) NMR. Interaction between the N-Ethyl protons and the C5-H (or substituent) confirms the 1,5-substitution pattern.

Part 3: Novel Therapeutic Applications

Next-Generation Kinase Inhibitors (Covalent Targeting)

While pyrazoles are established ATP-competitive inhibitors, the ethyl-amine variant is finding new life in covalent inhibitors .

-

Mechanism: The primary amine at position 3 or 5 is derivatized with an acrylamide warhead.

-

Application: Targeting non-catalytic cysteines in FGFR2/3 (Fibroblast Growth Factor Receptor). The ethyl group positions the warhead precisely against the P-loop cysteine, overcoming "Gatekeeper" resistance mutations seen with reversible inhibitors.

PROTACs: The Amine as a Vector

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect the Target of Interest (TOI) ligand to an E3 ligase ligand (e.g., Thalidomide or VHL).

-

The Ethyl-Pyrazole Advantage: The ethyl group points towards the solvent channel in many kinase crystal structures (e.g., Aurora Kinase A), preventing steric clash within the pocket. The amine provides a chemically orthogonal handle for attaching the PROTAC linker via reductive amination or amide coupling.

Figure 2: Strategic utilization of the ethyl-pyrazole amine scaffold in PROTAC design. The amine serves as the vector for linker attachment, while the ethyl group ensures solubility and proper orientation.

Part 4: Experimental Validation (Assay Protocol)

In Vitro Kinase Inhibition Assay (FRET-Based)

To validate the activity of ethyl-pyrazole amine derivatives against a target (e.g., CDK2), use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

-

Recombinant CDK2/CyclinA enzyme.

-

Fluorescein-labeled peptide substrate (e.g., Histone H1 derived).

-

ATP (

concentration). -

Test compounds (Ethyl-pyrazole amines dissolved in DMSO).

Protocol:

-

Plate Setup: Use 384-well low-volume black plates.

-

Enzyme Mix: Dispense 5

L of kinase buffer containing 2 nM CDK2. -

Compound Addition: Add 50 nL of compound (10-point dose-response, starting at 10

M). Incubate for 15 min at RT. -

Reaction Start: Add 5

L of substrate/ATP mix. Final ATP concentration should equal the -

Incubation: Incubate for 60 min at RT.

-

Termination/Detection: Add 10

L of EDTA-containing detection reagent (Europium-labeled anti-phospho-antibody). -

Read: Measure TR-FRET signal (Excitation 337 nm, Emission 620/665 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

-

Analysis: Calculate

using a 4-parameter logistic fit.

References

-

Fichez, J., Busca, P., & Prestat, G. (2025). Recent Advances in Aminopyrazoles Synthesis and Functionalization. ResearchGate. Available at: [Link]

-

Ebenezer, O., et al. (2023).[3] Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI Molecules. Available at: [Link]

-

Caruso, et al. (2025).[4] The Discovery of Proteolysis Targeting Chimeras (PROTACs), Evolution, Design and Perspectives. ResearchGate. Available at: [Link]

-

Kong, Y., Tang, M., & Wang, Y. (2014).[5] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters. Available at: [Link]

-

PubChem Compound Summary. (2025). Ethyl 3-amino-1H-pyrazole-4-carboxylate. National Library of Medicine. Available at: [Link]

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

Methodological & Application

Synthesis protocols for 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

Application Note & Synthesis Protocols

Topic: A Robust and Scalable Synthetic Route to 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

Abstract

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to their wide range of pharmacological activities.[1][2] This application note provides a detailed, multi-step synthesis protocol for 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, a valuable building block for drug discovery and development. The described pathway is designed for clarity, scalability, and high fidelity, beginning with the regioselective N-alkylation of pyrazole and proceeding through key intermediates including a 4-formylpyrazole and a propanenitrile derivative. Each protocol is accompanied by expert insights into the underlying chemical principles, reaction parameter choices, and safety considerations, ensuring that researchers can confidently replicate and adapt these methods.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug development.[3] Its structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets. This has led to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1] The synthesis of specifically substituted pyrazoles is therefore a critical task for medicinal chemists. The target molecule, 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, incorporates a chiral center and a primary amine, making it an ideal synthon for introducing diversity into compound libraries and for constructing more complex drug candidates.[4] This guide presents a logical and validated pathway to access this compound with high purity.

Overall Synthetic Strategy

The synthesis is designed as a three-part linear sequence. Part I focuses on constructing the core substituted heterocycle. Part II details the elaboration of the C4 side-chain to install the required carbon framework and a nitrile precursor. Part III describes the final reductive step to yield the target primary amine.

Part I: Synthesis of the Core Intermediate: 1-Ethyl-1H-pyrazole-4-carbaldehyde

This initial phase focuses on the regioselective preparation of the key aldehyde intermediate. The control of regioselectivity during the N-alkylation step is critical for the success of the entire synthesis.

Protocol 1.1: Regioselective N-Ethylation of 1H-Pyrazole

The alkylation of an unsymmetrical pyrazole can occur at either nitrogen, but by using a solid base like potassium carbonate, the reaction equilibrium favors the thermodynamically more stable N1-substituted product.[5]

Methodology:

-

To a stirred suspension of 1H-pyrazole (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in acetonitrile (10 mL per 1 g of pyrazole), add ethyl iodide (EtI, 1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by vacuum distillation to yield 1-ethyl-1H-pyrazole as a clear oil.

Causality: Acetonitrile is an ideal polar aprotic solvent for this Sₙ2 reaction. The use of K₂CO₃ provides a solid base that is easily removed by filtration, simplifying the workup compared to soluble bases.[6]

Protocol 1.2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[7] The reaction proceeds via an electrophilic aromatic substitution mechanism using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Methodology:

-

In a three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the internal temperature below 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

-

Add 1-ethyl-1H-pyrazole (1.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and heat the mixture to 90 °C for 4 hours.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture to pH 7-8 with a 30% aqueous sodium hydroxide solution.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 1-ethyl-1H-pyrazole-4-carbaldehyde.

Part II: Elaboration of the C4-Side Chain

With the aldehyde in hand, the next stage involves a three-step sequence to build the propanenitrile side chain.

Protocol 2.1: Grignard Reaction for Secondary Alcohol Formation

This classic organometallic reaction extends the carbon chain by one methyl group and installs a secondary alcohol, which is a precursor for introducing a leaving group.

Methodology:

-

Dissolve the aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.

-

Add methylmagnesium bromide (MeMgBr, 1.2 eq, 3.0 M solution in diethyl ether) dropwise.

-

After addition, allow the reaction to warm to room temperature and stir for 2 hours.

-

Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

The resulting 1-(1-ethyl-1H-pyrazol-4-yl)ethanol is often of sufficient purity for the next step, or can be purified by chromatography.

Causality: Anhydrous conditions are paramount as Grignard reagents are potent bases and will be quenched by protic sources like water. The NH₄Cl workup is a mild method to hydrolyze the magnesium alkoxide intermediate without using strong acid, which could dehydrate the alcohol product.

Protocol 2.2: Conversion of Alcohol to Bromide

Phosphorus tribromide (PBr₃) is an effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides via an Sₙ2 mechanism.

Methodology:

-

Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C under nitrogen.

-

Add phosphorus tribromide (PBr₃, 0.5 eq) dropwise.

-

Stir at 0 °C for 1 hour, then at room temperature for an additional 2 hours.

-

Slowly pour the reaction mixture onto ice water and extract with CH₂Cl₂.

-

Carefully wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

-

Dry over MgSO₄ and concentrate under reduced pressure to yield 4-(1-bromoethyl)-1-ethyl-1H-pyrazole. Use this crude product immediately in the next step due to potential instability.

Protocol 2.3: Nucleophilic Substitution to Form the Nitrile

The bromide is displaced by cyanide to form the target propanenitrile. This reaction extends the carbon chain and positions a group that can be readily reduced to the primary amine.

Methodology:

-

Dissolve the crude bromide (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN, 1.5 eq). CAUTION: NaCN is highly toxic. Handle with extreme care in a fume hood.

-

Heat the mixture to 60 °C and stir for 4-6 hours.

-

Cool the reaction, dilute with water, and extract with ethyl acetate (3x).

-

Wash the combined organic layers thoroughly with water and then brine to remove DMSO and residual cyanide salts.

-

Dry over MgSO₄ and concentrate. Purify by column chromatography to yield 2-(1-ethyl-1H-pyrazol-4-yl)propanenitrile.

Part III: Final Reduction to the Target Amine

The final step is the reduction of the nitrile functional group to the primary amine. Lithium aluminum hydride is a powerful and effective reagent for this transformation.[8]

Protocol 3.1: Lithium Aluminum Hydride (LiAlH₄) Reduction

Methodology:

-

CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried and the reaction run under a dry nitrogen atmosphere.

-

In a three-neck flask, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of the nitrile (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction back down to 0 °C.

-

Perform a Fieser workup by sequentially and very carefully adding dropwise:

-

'x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water.

-

-

Remove the cooling bath and stir the resulting slurry vigorously for 1 hour until a granular white precipitate forms.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude amine by vacuum distillation to obtain the final product, 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine.

Causality: LiAlH₄ is a potent source of hydride (H⁻) ions, which are necessary to reduce the polar carbon-nitrogen triple bond of the nitrile.[9] The Fieser workup is a standardized and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of granular lithium and aluminum salts that are easily filtered off.[8]

Summary of Reagents and Expected Yields

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1.1 | 1H-Pyrazole | EtI, K₂CO₃ | 1-Ethyl-1H-pyrazole | 85-95% |

| 1.2 | 1-Ethyl-1H-pyrazole | POCl₃, DMF | 1-Ethyl-1H-pyrazole-4-carbaldehyde | 70-80% |

| 2.1 | Aldehyde Intermediate | MeMgBr, THF | Secondary Alcohol | 90-98% |

| 2.2 | Secondary Alcohol | PBr₃, CH₂Cl₂ | Alkyl Bromide | >95% (crude) |

| 2.3 | Alkyl Bromide | NaCN, DMSO | Propanenitrile Intermediate | 65-75% (over 2 steps) |

| 3.1 | Propanenitrile | LiAlH₄, THF | Target Amine | 75-85% |

Safety and Troubleshooting

-

Hazardous Reagents: This synthesis involves several hazardous materials, including ethyl iodide (lachrymator), POCl₃ (corrosive, reacts with water), PBr₃ (corrosive), sodium cyanide (highly toxic), and LiAlH₄ (pyrophoric). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Anhydrous Conditions: The Grignard and LiAlH₄ reactions are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.

-

Low Yield in Alkylation (1.1): Incomplete reaction may occur. Ensure K₂CO₃ is finely powdered and the reaction is stirred efficiently. The formation of the N2-isomer can be checked by ¹H NMR.

-

Difficult Quench (3.1): If the LiAlH₄ quench results in a gelatinous precipitate that is difficult to filter, adding anhydrous MgSO₄ to the slurry and stirring can help break it up.

Conclusion

The protocols detailed in this application note provide a comprehensive and reliable pathway for the synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine. By explaining the rationale behind key experimental choices and potential pitfalls, this guide empowers researchers to confidently synthesize this valuable building block for application in medicinal chemistry and drug discovery programs.

References

-

Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. Royal Society of Chemistry. Available at: [Link]

-

MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]

-

PMC. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

-

ResearchGate. (2022). (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]

-

Wikipedia. Reductive amination. Available at: [Link]

- Google Patents. (2014). US5705656A - N-alkylation method of pyrazole.

-

Organic Reactions. Nitrile to Amine - Common Conditions. Available at: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

-

ResearchGate. (2026). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Available at: [Link]

-

Rasayan J. Chem. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available at: [Link]

-

MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

-

ACS Publications. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

-

ACS Publications. (2018). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters. Available at: [Link]

-

JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Available at: [Link]

-

Chemguide. REDUCING NITRILES TO PRIMARY AMINES. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US5705656A - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]

Introduction: The Significance of the Pyrazole Scaffold and Amide Bond Formation

An In-Depth Guide to Amide Coupling Reagents for 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold."[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents.[2][3] Its structural and electronic properties allow it to engage in various biological interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for binding to enzymes and proteins.[2] Consequently, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[4][5] Molecules incorporating this scaffold are found in numerous blockbuster drugs, underscoring its importance in medicinal chemistry.[1]

The synthesis of complex drug candidates often involves the strategic coupling of molecular fragments. Among the most fundamental and frequently employed reactions in this endeavor is the formation of an amide bond.[6] This robust linkage is present in approximately 25% of all available drugs, highlighting its stability and importance.[7] The direct reaction between a carboxylic acid and an amine is typically unfeasible under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[8] To overcome this, a plethora of "coupling reagents" have been developed to activate the carboxylic acid, transforming its hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.[9]

This guide provides a detailed technical overview and practical protocols for the amide coupling of various carboxylic acids with 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine , a valuable primary amine building block. We will explore the mechanisms, advantages, and practical considerations for several classes of modern coupling reagents, enabling researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns.

Understanding the Landscape of Amide Coupling Reagents

The choice of a coupling reagent is critical and can significantly impact reaction efficiency, yield, purity, and the degree of side reactions, particularly racemization of chiral centers.[9][10] The ideal reagent is effective, generates easily removable byproducts, minimizes side reactions, and is cost-effective and safe for the desired scale of the reaction.[11][12] Below, we dissect the most common classes of coupling reagents.

Carbodiimides: The Workhorse Reagents

Carbodiimides are among the most widely used coupling reagents due to their effectiveness and relatively low cost.[13] The most common examples are N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI).

-

Mechanism of Action : Carbodiimides react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[14][15] This intermediate is then attacked by the amine to form the desired amide. However, the O-acylisourea can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which terminates the reaction.[13][16] To mitigate this and to suppress racemization, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always used.[17] These additives trap the O-acylisourea to form a less reactive but more stable active ester, which then cleanly reacts with the amine.[16]

-

Key Considerations :

-

EDC is preferred in many applications because its urea byproduct is water-soluble and can be easily removed during aqueous workup.[15][18]

-

DCC forms a dicyclohexylurea (DCU) byproduct that is largely insoluble in most organic solvents and must be removed by filtration.

-

The use of additives like HOBt is strongly recommended to improve yields and reduce side reactions.[17][18]

-

Caption: EDC activation with HOBt to form a stable active ester.

Uronium/Aminium Salts: The High-Performance Reagents

This class of reagents, including HATU, HBTU, and TBTU, are renowned for their high efficiency and rapid reaction rates, making them a popular choice for difficult couplings.[19][20]

-

Mechanism of Action : Despite their historical classification as uronium salts, reagents like HATU and HBTU exist and react as guanidinium isomers.[21][22] In the presence of a base, the carboxylic acid forms a carboxylate anion, which attacks the reagent to generate a highly reactive OAt- or OBt-active ester.[23][24] This active ester is then rapidly acylated by the amine. The pyridine nitrogen in the HOAt portion of HATU is believed to contribute to its superior performance through a neighboring group effect that stabilizes the transition state.[23]

-

Key Considerations :

-

HATU is generally considered one of the most powerful coupling reagents, effective for hindered amino acids and for reducing racemization.[23][25]

-

A significant drawback is the formation of the tetramethylurea (TMU) byproduct, which is polar and can be difficult to separate from the desired product during purification.[26]

-

Using an excess of these reagents can lead to side reactions, such as the guanidinylation of the primary amine starting material, which caps the amine and prevents amide formation.[21][22]

-

Caption: HATU activation proceeds via a highly reactive OAt-ester.

Phosphonium Salts: The Efficient Alternatives

Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and BOP are also highly effective for amide bond formation.[13]

-

Mechanism of Action : Similar to uronium salts, phosphonium reagents react with a carboxylate to form a benzotriazole active ester, which then acylates the amine.[13][27] They are known for high reactivity and do not cause guanidinylation side reactions, making them advantageous in certain contexts.[13]

-

Key Considerations :

-

The original BOP reagent is highly effective but releases the carcinogenic byproduct HMPA (hexamethylphosphoramide).

-

PyBOP was developed as a safer alternative that releases a less toxic phosphine oxide byproduct.

-

These reagents are generally more expensive than carbodiimides.

-

Propanephosphonic Anhydride (T3P®): The Green and Safe Reagent

T3P® is a cyclic phosphonic anhydride that has gained significant popularity as a mild, efficient, and safe coupling reagent.[28][29]

-

Mechanism of Action : T3P activates the carboxylic acid to form a mixed phosphonic anhydride. This activated species is then attacked by the amine to yield the amide. The reaction is driven by the formation of stable and water-soluble phosphonic acid byproducts.[28]

-

Key Considerations :

-

Safety and Purity : T3P is non-toxic, non-allergenic, and has a high thermal stability profile.[29][30] Its byproducts are easily removed with a simple aqueous wash, leading to high product purity and simplifying the workup procedure.[10][28][30]

-

Low Epimerization : T3P is particularly well-suited for coupling chiral carboxylic acids, as it is known to cause very low levels of epimerization.[10][30]

-

It is commercially available as a solution in solvents like ethyl acetate or DMF.[28]

-

Reagent Selection Guide: A Comparative Overview

The choice of reagent depends on the specific substrates, scale, cost constraints, and desired purity profile. The following table provides a summary to guide the selection process.

| Reagent Class | Example(s) | Key Advantages | Potential Drawbacks | Typical Solvents |

| Carbodiimides | EDC, DCC | - Low cost- Readily available- EDC byproduct is water-soluble[18] | - Requires additive (HOBt, HOAt) to suppress side reactions and racemization[17]- Lower reactivity for hindered substrates- DCC byproduct (DCU) requires filtration | DCM, DMF, MeCN |

| Uronium Salts | HATU, HBTU | - Very high reactivity and speed[19]- Excellent for difficult/hindered couplings- Low racemization with HATU[25] | - High cost- Byproduct (TMU) can be difficult to remove[26]- Potential for guanidinylation of amine[21] | DMF, NMP, DMA |

| Phosphonium Salts | PyBOP | - High reactivity- No guanidinylation side reactions[13]- Good for fragment coupling | - High cost- Byproducts can be difficult to remove- Original BOP reagent produces carcinogenic HMPA | DCM, DMF |

| Phosphonic Anhydrides | T3P® | - Excellent safety profile (non-toxic)[30]- Water-soluble byproducts simplify purification[28]- Very low epimerization[10]- Mild reaction conditions | - Stoichiometric reagent- Moderate cost | EtOAc, MeCN, 2-MeTHF |

Experimental Protocols

The following protocols are designed for the coupling of a generic carboxylic acid with 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine . Researchers should perform initial small-scale trials to optimize conditions for their specific substrate.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a reliable and cost-effective starting point for many amide couplings.

Materials:

-

Carboxylic Acid (1.0 eq)

-

2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine (1.0 - 1.2 eq)

-

EDC·HCl (1.2 - 1.5 eq)

-

HOBt (Hydrate form is safer, 1.2 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

-

Anhydrous Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and the chosen anhydrous solvent (to make a ~0.1-0.2 M solution).

-

Add 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine (1.1 eq) and HOBt (1.2 eq) to the solution.

-

Add the base (e.g., DIPEA, 2.5 eq) and stir the mixture for 5 minutes.

-

Cool the flask to 0 °C using an ice bath.

-

Add EDC·HCl (1.3 eq) portion-wise over 10-15 minutes, keeping the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

-

Workup :

-

If using DCM, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid and HOBt), and finally with brine.[18]

-

If using DMF, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Perform the same aqueous washes as above.

-

-

Purification : Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[31]

Protocol 2: HATU Mediated Coupling

This protocol is ideal for challenging substrates where high reactivity is required.

Materials:

-

Carboxylic Acid (1.0 eq)

-

2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine (1.0 - 1.2 eq)

-

HATU (1.1 - 1.2 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in the anhydrous solvent.

-

Add the base (DIPEA, 2.0 eq) and stir the mixture at room temperature for 15-20 minutes. This is the "pre-activation" step where the active ester is formed.[23]

-

Add a solution of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine (1.1 eq) in a small amount of the solvent to the activated mixture.

-

Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt. Monitor progress by TLC or LC-MS.

-

Workup : Quench the reaction by adding water. Extract the product with ethyl acetate or another suitable solvent. Wash the organic layer multiple times with water to remove DMF and the tetramethylurea byproduct, followed by a brine wash. Note: The TMU byproduct can be difficult to remove completely with standard washes.[26]

-

Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material using flash column chromatography. A reversed-phase chromatography may be necessary if the TMU byproduct co-elutes with the product on silica.

Protocol 3: T3P® Mediated Coupling

This protocol offers a safe and clean alternative with a simple workup.

Materials:

-

Carboxylic Acid (1.0 eq)

-

2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine (1.1 eq)

-

T3P® (50% solution in EtOAc or DMF, 1.5 eq)

-

Base: Pyridine or Triethylamine (TEA) (3.0 eq)

-

Solvent: Ethyl Acetate (EtOAc), Acetonitrile (MeCN), or 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

-

To a dry flask, add the carboxylic acid (1.0 eq), 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine (1.1 eq), and the solvent.

-

Add the base (e.g., Pyridine, 3.0 eq) and stir to dissolve.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the T3P® solution (1.5 eq) dropwise via syringe, maintaining the internal temperature below 15 °C. The reaction can be exothermic.[32]

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS.

-

Workup : Quench the reaction with saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. The aqueous layer will contain the phosphonic acid byproducts.[30] Wash the organic layer with water and then brine.

-

Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash chromatography or recrystallization if necessary.[10][33]

General Workflow Visualization

Caption: General experimental workflow for amide bond formation.

Conclusion

The formation of an amide bond between a carboxylic acid and 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine is a critical transformation for synthesizing novel molecules with potential therapeutic value. The selection of the appropriate coupling reagent is paramount for achieving high yields, purity, and scalability. While traditional carbodiimides like EDC offer a cost-effective and reliable method, high-performance reagents such as HATU provide superior reactivity for challenging substrates. For processes where safety, ease of purification, and suppression of epimerization are the highest priorities, T3P® emerges as an outstanding modern alternative. By understanding the underlying mechanisms and practical considerations outlined in this guide, researchers can confidently select and execute the optimal conditions for their specific synthetic goals.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Organic Chemistry Tutor. (2026). Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. [Link]

-

Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]

-

Wikipedia. (n.d.). HATU. Wikipedia. [Link]

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

-

Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

-

Pathan, M. K., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(12), 1491-1494. [Link]

-

Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec. [Link]

- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.

-

International Journal of Pharmaceutical and Life Sciences. (2026). Pharmacological Activities of Pyrazole and Its Derivatives A Review. ijpls.com. [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. organic-synthesis.org. [Link]

-

Wikipedia. (n.d.). Phosphonium coupling. Wikipedia. [Link]

-

Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

-

ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

-

YouTube. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. jchr.org. [Link]

-

Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd. [Link]

-

ACS Publications. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of Organic Chemistry. [Link]

-

YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. ResearchGate. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. globalresearchonline.net. [Link]

-

Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]

-

Grok. (n.d.). Phosphonium coupling. grokbase. [Link]

-

ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. [Link]

-

Scientific Update. (2019). Heterocyclic phosphonium salts- powerful intermediates for pyridine coupling. scientificupdate.com. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

- Google Patents. (n.d.). US7102032B2 - Purification of amide compound.

-

Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4552-4555. [Link]

-

Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49352-49358. [Link]

-

Curia Global. (2024). Understanding T3P® from start to finish. curiaglobal.com. [Link]

-

YouTube. (2025). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube. [Link]

-

ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P. Common Organic Chemistry. [Link]

-